molecular formula C12H10BFO2 B13577693 (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid

(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B13577693
M. Wt: 216.02 g/mol
InChI Key: NOZSCCQDEMMVTQ-UHFFFAOYSA-N
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Description

(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a fluorine atom at the 4-position. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 4-fluorobiphenyl, is brominated to introduce a bromine atom at the 2-position.

    Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.

    Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.

Industrial Production Methods

In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Biphenyls: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of materials such as polymers and advanced materials.

Mechanism of Action

The primary mechanism of action of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on a biphenyl structure. This combination imparts distinct reactivity and properties, making it particularly useful in Suzuki-Miyaura coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, while the boronic acid group facilitates efficient carbon-carbon bond formation.

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

(5-fluoro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BFO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

NOZSCCQDEMMVTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

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